molecular formula C9H15BrFNO2 B13700953 Tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate

Tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate

Cat. No.: B13700953
M. Wt: 268.12 g/mol
InChI Key: TXTILTRMBJQAPB-UHFFFAOYSA-N
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Description

MFCD30802527, also known as (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate, is a fluorinated compound with the molecular formula C9H15BrFNO2 and a molecular weight of 268.1233 g/mol . This compound is notable for its unique chemical structure and diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl and fluoroallyl precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate involves its interaction with specific molecular targets and pathways. The bromomethyl and fluoroallyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate stands out due to its unique combination of bromomethyl and fluoroallyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H15BrFNO2

Molecular Weight

268.12 g/mol

IUPAC Name

tert-butyl N-[2-(bromomethyl)-3-fluoroprop-2-enyl]carbamate

InChI

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h5H,4,6H2,1-3H3,(H,12,13)

InChI Key

TXTILTRMBJQAPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=CF)CBr

Origin of Product

United States

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